molecular formula C17H16N4O4 B230294 1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide

1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide

Cat. No. B230294
M. Wt: 340.33 g/mol
InChI Key: KTTILVWJIYLLNV-DCIPZJNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPDH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BOPDH is a synthetic compound that has been synthesized through a series of chemical reactions.

Mechanism Of Action

The mechanism of action of BOPDH is not fully understood. However, it is believed that BOPDH exerts its effects through the inhibition of enzymes involved in various biochemical pathways. For example, BOPDH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BOPDH has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BOPDH can inhibit the growth of various cancer cell lines. In vivo studies have shown that BOPDH can reduce inflammation and tumor growth in animal models. BOPDH has also been shown to have potential as a plant growth regulator and pesticide.

Advantages And Limitations For Lab Experiments

One of the main advantages of BOPDH is its versatility. BOPDH has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. Another advantage of BOPDH is its relatively low toxicity. However, one limitation of BOPDH is its limited solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for research on BOPDH. One area of research is the optimization of the synthesis method to improve the yield and purity of BOPDH. Another area of research is the identification of the specific enzymes targeted by BOPDH and the elucidation of the mechanism of action. Additionally, further studies are needed to investigate the potential applications of BOPDH in medicine, agriculture, and environmental science.

Synthesis Methods

The synthesis of BOPDH involves a series of chemical reactions. The first step is the condensation of cyclohexanone with hydrazine hydrate to form 1,3-bis(cyclohexylidene)hydrazine. The second step is the reaction of 1,3-bis(cyclohexylidene)hydrazine with acetylacetone to form 1,3-bis(cyclohexylidene)-2,4-pentanedione. The final step is the reaction of 1,3-bis(cyclohexylidene)-2,4-pentanedione with formaldehyde to form BOPDH.

Scientific Research Applications

BOPDH has been extensively studied for its potential applications in various fields. In medicine, BOPDH has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, BOPDH has been shown to have potential as a plant growth regulator and pesticide. In environmental science, BOPDH has been shown to have potential as a water treatment agent.

properties

Product Name

1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

1-N//',3-N//'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide

InChI

InChI=1S/C17H16N4O4/c22-14-7-3-1-5-12(14)10-18-20-16(24)9-17(25)21-19-11-13-6-2-4-8-15(13)23/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25)/b12-10+,13-11+

InChI Key

KTTILVWJIYLLNV-DCIPZJNNSA-N

Isomeric SMILES

C1=C/C(=C\NNC(=O)CC(=O)NN/C=C\2/C(=O)C=CC=C2)/C(=O)C=C1

SMILES

C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1

Canonical SMILES

C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1

Origin of Product

United States

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